Methyl 3-ethyl-2-hydroxybenzoate
Overview
Description
. This compound is widely used as a preservative in the food, pharmaceutical, and cosmetic industries due to its antimicrobial properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 3-ethyl-2-hydroxybenzoate can be synthesized through the esterification of 3-ethyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-hydroxybenzoic acid with ethyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-ethyl-2-hydroxybenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol, 3-ethyl-2-hydroxybenzyl alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
3-ethyl-2-hydroxybenzoic acid: (from oxidation)
3-ethyl-2-hydroxybenzyl alcohol: (from reduction)
Substituted derivatives: (from electrophilic substitution)
Mechanism of Action
Pharmacokinetics
- Methyl 3-ethyl-2-hydroxybenzoate is readily absorbed from the gastrointestinal tract or through the skin. It is hydrolyzed to p-hydroxybenzoic acid (salicylic acid) and rapidly excreted in urine without significant accumulation in the body . The compound is distributed throughout the body, including inflamed tissues. Excretion occurs primarily via the kidneys.
Scientific Research Applications
Methyl 3-ethyl-2-hydroxybenzoate is extensively used in scientific research due to its antimicrobial properties. It is commonly employed as a preservative in food products to prevent the growth of bacteria and fungi. In the pharmaceutical industry, it is used to extend the shelf life of medications and personal care products. Additionally, it is utilized in the production of chiral derivatives for various chemical syntheses.
Comparison with Similar Compounds
Methylparaben (Methyl 4-hydroxybenzoate)
Ethylparaben (Ethyl 4-hydroxybenzoate)
Propylparaben (Propyl 4-hydroxybenzoate)
Butylparaben (Butyl 4-hydroxybenzoate)
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Properties
IUPAC Name |
methyl 3-ethyl-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824583 | |
Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75871-40-8 | |
Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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